Denaverine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(dimethylamino)ethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3.ClH/c1-5-20(6-2)19-28-24(21-13-9-7-10-14-21,22-15-11-8-12-16-22)23(26)27-18-17-25(3)4;/h7-16,20H,5-6,17-19H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDBEODKTNUEMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3579-62-2 (Parent) | |
| Record name | Denaverine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003321060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60186859 | |
| Record name | Denaverine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3321-06-0 | |
| Record name | Benzeneacetic acid, α-(2-ethylbutoxy)-α-phenyl-, 2-(dimethylamino)ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3321-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Denaverine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003321060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Denaverine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, α-(2-ethylbutoxy)-α-phenyl-, 2-(dimethylamino)ethyl ester, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DENAVERINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AFK8FCD4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing denaverine hydrochloride in preclinical studies?
Answer: Synthesis should follow validated protocols for tertiary amine derivatives, with emphasis on purity (>98% by HPLC) and structural confirmation via -NMR and mass spectrometry. For characterization, include detailed crystallography data (if applicable) and solubility profiles in physiological buffers. Experimental sections must explicitly describe reaction conditions (e.g., temperature, catalysts) and purification steps to ensure reproducibility .
Q. How should in vitro models be designed to evaluate this compound’s spasmolytic effects?
Answer: Use isolated tissue preparations (e.g., uterine or intestinal smooth muscle) in organ baths with controlled oxygenated Krebs-Henseleit solution. Measure contraction force pre- and post-administration of denaverine, normalizing data to baseline. Include positive controls (e.g., papaverine) and account for tissue viability via repeated electrical stimulation .
Q. What statistical approaches are critical for analyzing dose-response relationships in denaverine studies?
Answer: Employ nonlinear regression models (e.g., logistic curves) to calculate EC values. Use ANOVA with post-hoc Tukey tests for inter-group comparisons. Report confidence intervals and effect sizes to contextualize clinical relevance. Ensure raw data are archived for transparency .
Advanced Research Questions
Q. How can researchers resolve contradictions in denaverine’s efficacy across species (e.g., cattle vs. canine models)?
Answer: Conduct cross-species receptor affinity assays to identify variations in drug-target interactions (e.g., muscarinic or adrenergic receptors). Pair these with pharmacokinetic profiling (e.g., plasma half-life, metabolite identification) to differentiate species-specific metabolism. Meta-analyses of existing data can highlight confounding variables like gestational stage or dosing regimens .
Q. What advanced techniques validate denaverine’s mechanism of action in cytochrome P450-mediated metabolism?
Answer: Use human liver microsomes or recombinant CYP isoforms (e.g., 3A4, 2D6) to identify metabolic pathways. Couple LC-MS/MS with stable isotope labeling to track metabolite formation. For biomimetic studies, employ metalloporphyrin catalysts to simulate oxidative reactions and compare kinetic parameters (e.g., , ) .
Q. How should researchers design longitudinal studies to assess denaverine’s safety in reproductive toxicology?
Answer: Implement tiered testing:
- In vitro: Screen for embryotoxicity using stem cell-derived models (e.g., embryonic body assays).
- In vivo: Administer escalating doses to pregnant animal models (e.g., rodents), monitoring fetal viability and maternal hemodynamics. Include histopathology of placental tissues and long-term offspring development assessments .
Q. What strategies mitigate bias in systematic reviews of denaverine’s clinical potential?
Answer: Follow PRISMA guidelines for literature screening, prioritizing peer-reviewed studies with explicit inclusion/exclusion criteria. Use tools like ROBINS-I to assess bias risk. Engage independent statisticians for data re-analysis and sensitivity testing. Transparently report conflicts of interest and funding sources .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
